2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428233-18-4
VCID: VC3090082
InChI: InChI=1S/C14H15N3OS/c15-13(18)12-10-7-17(8-11(10)19-14(12)16)6-9-4-2-1-3-5-9/h1-5H,6-8,16H2,(H2,15,18)
SMILES: C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N
Molecular Formula: C14H15N3OS
Molecular Weight: 273.36 g/mol

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide

CAS No.: 1428233-18-4

Cat. No.: VC3090082

Molecular Formula: C14H15N3OS

Molecular Weight: 273.36 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide - 1428233-18-4

Specification

CAS No. 1428233-18-4
Molecular Formula C14H15N3OS
Molecular Weight 273.36 g/mol
IUPAC Name 2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxamide
Standard InChI InChI=1S/C14H15N3OS/c15-13(18)12-10-7-17(8-11(10)19-14(12)16)6-9-4-2-1-3-5-9/h1-5H,6-8,16H2,(H2,15,18)
Standard InChI Key BPZZAYVNWDTYQV-UHFFFAOYSA-N
SMILES C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N
Canonical SMILES C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide features a distinctive heterocyclic structure characterized by a thieno[2,3-c]pyrrole core. This compound has a molecular formula of C14H15N3OS and a molecular weight of 273.36 g/mol. The structure contains several key functional groups that define its chemical behavior:

  • An amino group at the 2-position

  • A benzyl substituent at the 5-position

  • A carboxamide group at the 3-position

  • A partially saturated pyrrole ring incorporated into the thieno[2,3-c]pyrrole framework

The presence of these functional groups creates a complex three-dimensional structure with multiple sites for potential chemical reactions and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide are summarized in the following table:

PropertyDescription
Molecular FormulaC14H15N3OS
Molecular Weight273.36 g/mol
Physical AppearanceSolid at room temperature
Functional GroupsAmino, carboxamide, benzyl
Heterocyclic SystemThieno[2,3-c]pyrrole
SolubilityModerate solubility in polar organic solvents
Hydrogen Bond DonorsAmino group, carboxamide NH2
Hydrogen Bond AcceptorsCarboxamide C=O, thiophene sulfur

The amino and carboxamide groups contribute to the compound's ability to form hydrogen bonds, which influences its solubility profile and potential interactions with biological targets. The benzyl group increases the lipophilicity of the molecule, potentially enhancing membrane permeability in biological systems.

Chemical Reactivity

Reactive Centers

The reactivity of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide is primarily determined by its functional groups and heterocyclic framework:

  • Amino group at C-2: This primary amine can participate in numerous reactions including nucleophilic substitutions, acylations, and condensation reactions. The amino group's reactivity is enhanced by its position on the electron-rich thiophene ring.

  • Carboxamide group at C-3: The carboxamide functionality can undergo hydrolysis to form carboxylic acids, dehydration to form nitriles, or reduction to form amines. It can also participate in condensation reactions with appropriate reagents.

  • Benzyl group at C-5: The benzyl substituent can undergo typical reactions associated with benzylic positions, such as oxidation, substitution, and elimination reactions.

  • Thiophene ring: The thiophene moiety can participate in electrophilic aromatic substitution reactions, although with different reactivity patterns compared to benzene rings.

Functional GroupPotential TransformationsReagents/Conditions
Amino Group (C-2)AcylationAcid chlorides, anhydrides
AlkylationAlkyl halides, reducing agents
DiazotizationNaNO2, HCl, low temperature
CondensationAldehydes, ketones
Carboxamide (C-3)HydrolysisAqueous acids or bases
DehydrationPOCl3, P2O5
ReductionLiAlH4, borane
Benzyl Group (C-5)OxidationKMnO4, CrO3
HydrogenolysisH2, Pd/C
SubstitutionElectrophiles under Lewis acid catalysis
Thiophene RingElectrophilic SubstitutionHalogenation, nitration, sulfonation
MetalationOrganolithium reagents
CycloadditionDienophiles

These transformations offer pathways to develop a library of derivatives with potentially diverse biological activities and physicochemical properties.

Structural Analogs and Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide. Comparing these analogs provides insights into how structural modifications might affect physical, chemical, and biological properties:

CompoundStructural DifferencesPotential Impact on Properties
2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideContains a tetrahydrothieno[2,3-c]pyridine instead of thieno[2,3-c]pyrroleMay exhibit different receptor binding profiles and solubility
Methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylateMethyl ester instead of carboxamideDifferent solubility and reactivity profiles; potentially altered bioavailability
6H-thieno[2,3-b]pyrrole-5-carboxylic acidSimplified structure with different ring fusion patternDifferent electronic properties affecting reactivity and target binding
2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideContains pyridine ring instead of pyrrole; methyl instead of benzylAltered lipophilicity and hydrogen bonding capacity

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide and its analogs could guide future research directions:

  • Ring system modifications: Changes from pyrrole to pyridine in the fused heterocyclic system might affect electronic properties and binding to biological targets.

  • Substituent effects: The benzyl group at position 5 contributes to lipophilicity, while potential modifications (e.g., substituted benzyl groups) might fine-tune pharmacokinetic properties.

  • Functional group transformations: Modifications of the amino or carboxamide groups might alter hydrogen bonding capabilities and interactions with biological targets.

Current Research and Future Directions

Current Research Status

Research on 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide appears to be in preliminary stages, with limited published information available. Current research efforts likely include:

  • Synthesis optimization: Development of efficient and scalable synthetic routes to access the compound and its derivatives.

  • Physical and chemical property characterization: Investigation of stability, solubility, and reactivity profiles.

  • Preliminary biological screening: Assessment of potential biological activities through in vitro assays.

  • Structure-activity relationship studies: Systematic modification of the structure to develop more potent or selective derivatives.

Future Research Directions

Several promising research directions could advance our understanding of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide:

  • Medicinal chemistry investigations: Exploration of its potential as a lead compound for drug discovery, particularly in therapeutic areas where similar heterocyclic compounds have shown promise.

  • Advanced synthetic methodology: Development of more efficient and versatile synthetic routes, including stereoselective approaches if stereocenters are present.

  • Computational studies: Molecular modeling and docking studies to predict interactions with potential biological targets and guide structural modifications.

  • Comprehensive biological profiling: Detailed investigation of biological activities against various targets and assessment of pharmacokinetic properties.

  • Derivative development: Systematic modification of the structure to create libraries of derivatives with enhanced potency, selectivity, or drug-like properties.

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